molecular formula C11H22N2O4S B1520470 t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate CAS No. 800401-97-2

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Katalognummer: B1520470
CAS-Nummer: 800401-97-2
Molekulargewicht: 278.37 g/mol
InChI-Schlüssel: CTMKJUUQPKWNPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate (CAS: 800401-97-2) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methanesulfonamido (mesylamido) group at the 4-position. Its molecular formula is C₁₂H₂₂N₂O₄S, with a molecular weight of 278.37 g/mol and a reported purity of 96% .

Eigenschaften

IUPAC Name

tert-butyl 4-(methanesulfonamido)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKJUUQPKWNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677719
Record name tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-97-2
Record name tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Abstract

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate, referred to as M4 , is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-secretase and acetylcholinesterase. This article explores the compound's biological activity, with a focus on its effects on amyloid beta peptide aggregation, neuroprotection, and oxidative stress modulation.

The increasing prevalence of neurodegenerative diseases, especially Alzheimer's disease (AD), has prompted extensive research into compounds that can inhibit key pathological processes such as amyloid beta (Aβ) aggregation. M4 has been identified as a promising candidate due to its dual inhibitory effects on β-secretase and acetylcholinesterase, both of which play crucial roles in Aβ metabolism and cholinergic signaling.

M4 exhibits significant biological activity through the following mechanisms:

  • Inhibition of β-secretase : M4 demonstrates an IC50 value of 15.4 nM against β-secretase, indicating potent inhibition of this enzyme responsible for Aβ production.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which is critical for enhancing cholinergic neurotransmission.

Effects on Aβ Aggregation

In vitro studies show that M4 effectively inhibits Aβ aggregation, achieving up to 85% inhibition at a concentration of 100 μM. This property is essential in preventing the formation of toxic fibrils associated with AD pathology.

Neuroprotective Effects

M4 was tested on astrocyte cells exposed to Aβ1-42. The results indicated:

  • Cell Viability : Treatment with M4 resulted in improved cell viability (62.98 ± 4.92%) compared to Aβ1-42 alone (43.78 ± 7.17%).
  • Inflammatory Response Modulation : M4 reduced the production of TNF-α and free radicals in cell cultures, suggesting its potential to mitigate inflammatory responses associated with Aβ toxicity.

In Vitro Studies

Table 1 summarizes the effects of M4 on cell viability and inflammatory markers in astrocytes treated with Aβ1-42.

TreatmentCell Viability (%)TNF-α Production (pg/mL)
Control100Baseline
Aβ1-4243.78 ± 7.17Elevated
Aβ1-42 + M462.98 ± 4.92Reduced

In Vivo Studies

In vivo assessments using scopolamine-induced models showed that while M4 provided some neuroprotective effects, it did not significantly outperform established treatments like galantamine. The findings indicate that bioavailability in the brain may limit its efficacy.

Case Studies

Several studies have highlighted the potential of M4:

  • Astrocyte Protection : Research demonstrated that M4 could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) levels.
  • Cytokine Modulation : M4 treatment led to decreased TNF-α levels, although not significantly different from controls, suggesting further investigation is needed to understand its full impact on inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

  • Sulfonamide vs. Sulfonate Ester : The target compound’s mesylamido group (–NHSO₂CH₃) contrasts with the mesyloxy (–OSO₂CH₃) group in CAS 141699-59-3. Sulfonamides are less reactive as leaving groups but participate in hydrogen bonding, influencing solubility and biological activity. Sulfonate esters, however, are superior leaving groups in nucleophilic substitutions .
  • Boc vs. Tosyl Protection : Compared to 1-Ts, the Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions. Tosyl groups require stronger bases or nucleophiles for removal .
  • Aromatic vs. Aliphatic Sulfonamides : CAS 27979-92-6 features a mesylphenyl group, which may confer greater steric hindrance and altered electronic properties compared to the aliphatic sulfonamide in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.